2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Overview
Description
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromo and fluoro phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Reagents: 2-bromo-4-fluorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature)
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvent (e.g., ether), temperature (room temperature to reflux)
Major Products
Substitution: Corresponding substituted phenyl dioxolanes
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Alcohols or alkanes
Scientific Research Applications
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
- 2-Bromo-4-fluorophenol
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Uniqueness
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLIJHGMYMELEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734999 | |
Record name | 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773097-04-4 | |
Record name | 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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